molecular formula C8H12O4 B1239364 2-Octenedioic acid CAS No. 5698-50-0

2-Octenedioic acid

Cat. No. B1239364
CAS RN: 5698-50-0
M. Wt: 172.18 g/mol
InChI Key: BNTPVRGYUHJFHN-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octenedioic acid, also known as 2-octenedioate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2-Octenedioic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2-Octenedioic acid has been primarily detected in urine. Within the cell, 2-octenedioic acid is primarily located in the cytoplasm and adiposome.
2-Octenedioic acid is an unsaturated fatty acid.

Scientific Research Applications

Metabolic Origins and Identification in Human Urine

  • Metabolic Origins in Dicarboxylic Aciduria: 2-Octenedioic acid is identified in the metabolic pathways related to the oxidation of oleic and linoleic acids. It is involved in the formation of various unsaturated dicarboxylic acids in urine, indicating its role in metabolic processes related to fatty acid oxidation (Jin & Tserng, 1990).
  • Identification in Human Urine: This compound is also found in human urine, especially in cases of enhanced or inhibited fatty acid metabolism. Its presence in urine is a significant marker in the study of dicarboxylic aciduria (Jin & Tserng, 1989).

Applications in Chemical and Material Science

  • Extraction and Reactive Properties: 2-Octenedioic acid is studied for its extraction capabilities using various solvents. This includes investigations into the extraction efficiency and distribution coefficients in different diluents, highlighting its potential in chemical processes (Günyeli et al., 2014).
  • Electrochromic Properties in Polymers: The compound has been utilized in the synthesis of conducting polymers. Its electrochromic properties, such as color changes in response to electronic transitions, are of interest in material science for applications like display technologies (Camurlu et al., 2005).

Biomedical Research

  • Metal-chelating Antioxidant Properties: In the context of medicinal chemistry, 2-Octenedioic acid derivatives have been studied for their metal-chelating antioxidant properties. This has implications for therapeutic applications, particularly in treating conditions like diabetic polyneuropathy (Ou et al., 1995).

Catalytic and Organic Chemistry

  • Catalytic Cracking for Renewable Energies: Its role in the catalytic conversion of triglycerides to hydrocarbons is noteworthy. This process is important for developing new technologies that exploit renewable energies, showing its potential in sustainable chemistry (Billaud et al., 2001).
  • Decarboxylative Coupling in Organic Synthesis: The compound is used in palladium-catalyzed decarboxylative coupling reactions with aryl halides, highlighting its utility in sophisticated organic synthesis processes (Moon et al., 2009).

properties

IUPAC Name

(E)-oct-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTPVRGYUHJFHN-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901009870
Record name (E)-Oct-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Octenedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Octenedioic acid

CAS RN

5698-50-0
Record name 2-Octenedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Oct-2-enedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901009870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Octenedioic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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